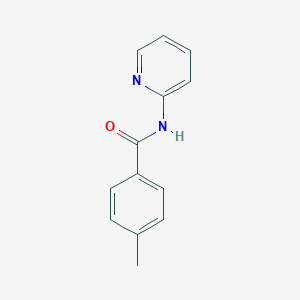
4-methyl-N-(2-pyridinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(2-pyridinyl)benzamide is an organic compound with the molecular formula C13H12N2O It is a benzamide derivative where the benzamide moiety is substituted with a methyl group at the 4-position and a pyridin-2-yl group at the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-pyridinyl)benzamide typically involves the reaction of 4-methylbenzoic acid with pyridin-2-ylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
4-methyl-N-(2-pyridinyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzamide derivatives with different functional groups replacing the pyridin-2-yl group.
科学研究应用
Chemical Applications
Building Block in Organic Synthesis:
4-methyl-N-(2-pyridinyl)benzamide serves as an essential building block in the synthesis of more complex organic molecules. Its structural properties allow it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be modified to create derivatives with different functional groups, enhancing its utility in synthetic chemistry .
Coordination Chemistry:
The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. This property is crucial for developing new materials and catalysts that can facilitate chemical reactions more efficiently .
Biological Applications
Antimicrobial Activity:
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. A study demonstrated that these compounds could inhibit bacterial growth effectively, suggesting their potential use in developing new antibacterial agents .
Anticancer Properties:
The compound has been explored for its potential anticancer effects. It interacts with specific biological targets, such as protein kinases involved in cancer progression. For instance, studies have shown that certain derivatives can inhibit the growth of cancer cells by modulating kinase activity, which is vital for cell proliferation .
Medicinal Applications
Therapeutic Agent Development:
this compound and its derivatives are being investigated as potential therapeutic agents for various diseases. The compound's ability to interact with biological targets makes it a candidate for treating conditions like leukemia and other neoplastic diseases .
Neuroprotective Effects:
Recent studies have identified derivatives of this compound as promising candidates for neuroprotective therapies, particularly in neurodegenerative diseases such as Parkinson’s disease. These compounds have shown the ability to inhibit c-Abl kinase, which is implicated in neuronal cell death .
Industrial Applications
Intermediate in Pharmaceutical Production:
In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various drugs. Its versatility allows for the development of new therapeutic agents targeting multiple biological pathways .
Data Table: Summary of Applications
作用机制
The mechanism of action of 4-methyl-N-(2-pyridinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
相似化合物的比较
Similar Compounds
- 4-methyl-N-(4-methyl-pyridin-2-yl)-benzamide
- 4-methoxy-N-(4-methyl-2-pyridinyl)benzamide
- 4-methyl-N-pyridin-4-yl-benzamide
- 2-methyl-N-(4-methyl-2-pyridinyl)benzamide
Uniqueness
4-methyl-N-(2-pyridinyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications .
属性
CAS 编号 |
14547-80-9 |
|---|---|
分子式 |
C13H12N2O |
分子量 |
212.25 g/mol |
IUPAC 名称 |
4-methyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C13H12N2O/c1-10-5-7-11(8-6-10)13(16)15-12-4-2-3-9-14-12/h2-9H,1H3,(H,14,15,16) |
InChI 键 |
BSVQSENXORJKSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |
Key on ui other cas no. |
14547-80-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















